molecular formula C18H15BrN2O5 B5522746 4-acetyl-1-(5-bromo-2-pyridinyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(5-bromo-2-pyridinyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5522746
M. Wt: 419.2 g/mol
InChI Key: VGCYNDYUDJFFDK-UHFFFAOYSA-N
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Description

4-acetyl-1-(5-bromo-2-pyridinyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C18H15BrN2O5 and its molecular weight is 419.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.01643 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with structural similarities are often used in the synthesis of novel organic molecules. For instance, reductive acetylation of oximes with Iron(II) acetate has been employed to create N-acetyl enamides, highlighting the role of similar compounds in organic synthesis and the development of new chemical entities (Wenjun Tang et al., 2014). Additionally, the photochemical behavior of related pyrrolidine derivatives has been studied, showing how these compounds can undergo dimerization or ring opening under irradiation, demonstrating their utility in understanding chemical reaction pathways and designing photochemically active materials (Gurnos Jones & John R. Phipps, 1975).

Biological Activity and Drug Design

Research on structurally related compounds often focuses on exploring their biological activity. For example, derivatives of 1,4-dihydropyridine with heterocyclic substituents have shown potential as antiarrhythmic pharmaceuticals, suggesting similar compounds could be explored for their biological effects and potential in drug development (E. M. Holt & G. Caignan, 2000).

Material Science and Conductive Polymers

In the field of material science, related compounds have been utilized in the synthesis of conducting polymers. The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes has been investigated, showing that such compounds can form polymers with low oxidation potentials, useful in creating stable, electrically conducting materials (G. Sotzing et al., 1996).

Analytical Chemistry and Metabolism Studies

Additionally, the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, has been studied to identify urinary metabolites, highlighting the application of similar compounds in pharmacokinetics and drug metabolism research (T. Kanamori et al., 2002).

Properties

IUPAC Name

3-acetyl-1-(5-bromopyridin-2-yl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5/c1-9(22)15-16(10-3-5-12(23)13(7-10)26-2)21(18(25)17(15)24)14-6-4-11(19)8-20-14/h3-8,16,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCYNDYUDJFFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)C3=NC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.